4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid
Descripción
Propiedades
IUPAC Name |
4-[[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-16-17(23)21(12-15-3-1-2-8-19-15)10-9-20(16)11-13-4-6-14(7-5-13)18(24)25/h1-8H,9-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBNETPCFGFSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)C(=O)O)CC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid is a benzoic acid derivative characterized by a complex structure featuring a piperazine ring and a pyridylmethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, cytotoxic, and enzyme inhibition properties.
Structural Overview
The structural formula of the compound can be represented as follows:
This structure includes:
- A benzoic acid core , which is known for its wide range of biological activities.
- A piperazine ring that enhances the compound's interaction with biological targets.
- A di-oxo group that may influence its reactivity and biological activity.
Antimicrobial Activity
Research indicates that benzoic acid derivatives possess significant antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial and fungal strains. The presence of the piperazine moiety is thought to enhance this activity by increasing membrane permeability or interfering with metabolic pathways in microorganisms .
Enzyme Inhibition
The compound has been implicated in the inhibition of key enzymes. For example, studies on related benzoic acid derivatives have demonstrated their ability to inhibit proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways . This inhibition can potentially lead to therapeutic effects in conditions where protein homeostasis is disrupted.
Study on Proteostasis Modulation
A significant study evaluated the effects of benzoic acid derivatives on proteostasis networks. The findings suggested that these compounds could enhance the activity of both the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), crucial for cellular protein degradation . The study highlighted that certain derivatives showed a marked increase in cathepsin activity, which is essential for maintaining cellular health.
| Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
|---|---|---|
| Compound 1 | 467.3 ± 3.9 | Significant |
| This compound | TBD | TBD |
Toxicological Profile
The safety data sheet for this compound indicates potential irritant effects on skin and eyes, along with specific target organ toxicity upon single exposure . These findings necessitate careful handling and further toxicological assessments to establish safe usage guidelines.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid | C₁₈H₁₇N₃O₄ | 339.35 | 1170171-95-5 | Benzoic acid, dioxopiperazine, pyridinylmethyl substituent |
| 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity MM0421.02) | C₁₉H₂₃N₅O* | ~337.43 (calculated) | 62337-66-0 | Triazolo-pyridinone core, phenylpiperazine, propyl linker |
| 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride | C₁₉H₂₂ClN₅O·2HCl† | ~440.80 (calculated)‡ | Not available | Chlorophenylpiperazine, triazolo-pyridinone, dihydrochloride salt |
| {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid | C₁₆H₂₁N₃O₅S | 367.43 | 1101836-50-3 | Sulfonamide, fused quinoxaline-piperidine ring, acetic acid side chain |
Notes:
- *Molecular formula of MM0421.02 derived from structural analysis.
- †MM0421.03 is a dihydrochloride salt; the free base formula is C₁₉H₂₂ClN₅O.
- ‡Weight calculated for dihydrochloride form.
Key Structural and Functional Differences
Core Heterocycles The primary compound contains a dioxopiperazine ring, whereas MM0421.02/03 feature a triazolo-pyridinone core. The quinoxaline derivative (Catalog 078591) includes a fused pyrido-quinoxaline system, likely enhancing planar rigidity and π-π stacking interactions .
Substituents and Solubility The benzoic acid group in the primary compound improves aqueous solubility and enables carboxylate salt formation. In contrast, MM0421.02/03 lack ionizable groups but possess basic piperazine nitrogens, which may form salts (e.g., MM0421.03’s dihydrochloride) .
Pharmacophore Diversity
- The pyridin-2-ylmethyl substituent in the primary compound could target metalloenzymes or receptors with hydrophobic pockets. MM0421.02/03’s phenyl/chlorophenyl groups may enhance lipophilicity and CNS penetration .
Research Implications
- The primary compound’s dioxopiperazine-benzoic acid scaffold is unique among the compared structures, suggesting distinct target selectivity (e.g., toward serine proteases or GPCRs).
- Impurities like MM0421.02/03 highlight the importance of regiochemical control during synthesis, as minor structural changes (e.g., chloro substitution) significantly alter physicochemical properties .
- Structural data for these compounds, if resolved via X-ray crystallography, likely utilized SHELX-based refinement, given its dominance in small-molecule crystallography .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid, and how can reaction conditions be optimized?
- Methodology : Begin with a nucleophilic substitution reaction between 4-(pyridin-2-ylmethyl)piperazine and a benzoic acid derivative bearing a leaving group (e.g., bromomethyl). Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance coupling efficiency. Post-reaction, purify via column chromatography using gradients of ethyl acetate and hexane, followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates using TLC and confirm final structure via -NMR and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology : Use -NMR to confirm the integration of pyridine protons (δ 8.2–8.6 ppm) and piperazine methylene signals (δ 3.4–4.1 ppm). IR spectroscopy should validate carbonyl stretches (1650–1750 cm) from the dioxopiperazine and benzoic acid moieties. High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H]) with <2 ppm error. For crystalline samples, single-crystal X-ray diffraction can resolve stereochemical ambiguities .
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?
- Methodology : Prepare buffer solutions (pH 4.0–7.4) using ammonium acetate or phosphate buffers (as in ). Conduct shake-flask solubility studies at 25°C and 37°C, analyzing supernatant via UV-Vis at λ~260 nm (aromatic absorption). For stability, incubate the compound in buffers and quantify degradation products over 24–72 hours using HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under oxidative conditions be resolved?
- Methodology : Perform forced degradation studies using hydrogen peroxide (0.1–3% v/v) at 40°C. Analyze samples via LC-MS/MS to identify oxidation products (e.g., N-oxide derivatives). Compare degradation kinetics with structurally similar compounds, such as 4-(4-methylpiperazin-1-yl)aniline dihydrochloride (), to isolate substituent-specific effects. Use multivariate analysis (e.g., PCA) to correlate degradation pathways with functional groups .
Q. What strategies are effective for impurity profiling, particularly in identifying genotoxic nitrosamine derivatives?
- Methodology : Synthesize potential impurities (e.g., N-nitrosopiperazine derivatives) via nitrosation reactions under acidic conditions. Use HPLC with diode-array detection (DAD) and compare retention times against spiked samples. For quantification, develop a calibration curve using reference standards (e.g., ’s impurity B). Confirm structures via -NMR and HRMS, and assess genotoxicity using in silico tools (e.g., Derek Nexus) .
Q. How does the pyridin-2-ylmethyl substituent influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?
- Methodology : Conduct Suzuki-Miyaura coupling trials with aryl boronic acids, varying catalysts (Pd(PPh) vs. PdCl(dppf)) and bases (KCO vs. CsCO). Monitor reaction progress via -NMR (if fluorinated boronic acids are used) or LC-MS. Compare yields with analogs lacking the pyridine ring (e.g., ’s chloroacetyl-piperazine derivative) to isolate electronic effects of the substituent .
Q. What crystallographic techniques can elucidate conformational flexibility in the piperazine-dioxo moiety?
- Methodology : Grow single crystals via slow evaporation from DMSO/water. Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Analyze torsion angles (C-N-C-O) to assess planarity of the dioxopiperazine ring. Compare with related structures (e.g., ’s benzodioxolylmethyl-piperazine) to identify steric or electronic constraints .
Methodological Notes
- Data Contradiction Analysis : Always include control experiments with structurally validated analogs (e.g., ’s hydrochloride hydrate) to isolate compound-specific behavior.
- Advanced Purification : For trace impurities, employ preparative HPLC with a chiral column if enantiomeric resolution is required ().
- Safety Protocols : Follow guidelines for handling hazardous intermediates (e.g., chlorinated byproducts in ) using fume hoods and PPE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
